molecular formula C7H8FNO B161714 5-Fluoro-2-methoxyaniline CAS No. 1978-39-8

5-Fluoro-2-methoxyaniline

Cat. No.: B161714
CAS No.: 1978-39-8
M. Wt: 141.14 g/mol
InChI Key: VYZUBHRSGQAROM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxyaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of p97 ATPase, a protein involved in various cellular processes. The compound binds to the active site of the enzyme, inhibiting its activity and affecting cellular functions .

Comparison with Similar Compounds

  • 2-Amino-4-fluoroanisole
  • 5-Fluoro-2-methoxybenzenamine
  • 5-Fluoro-o-anisidine

Comparison: 5-Fluoro-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other fluorinated anilines, it exhibits different reactivity and selectivity in chemical reactions, making it valuable in specific synthetic applications .

Properties

IUPAC Name

5-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZUBHRSGQAROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278853
Record name 5-Fluoro-2-methoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-39-8
Record name 1978-39-8
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Record name 5-Fluoro-2-methoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-methoxyaniline
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Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-3-(5-fluoro-2-methoxy-phenyl)-propionaldehyde (crude from above) and thiourea (29.2 g, 0.384 mol) in ethanol (400 mL) was heated to reflux for 15 hours. The solvent was removed and the residue was diluted with dichloromethane (300 mL), sodium hydroxide (10% aqueous solution, 150 mL) and water (200 mL). The aqueous phase was extracted twice with dichloromethane (150 mL). The combined organic layer was washed with water, a saturated aqueous solution of sodium chloride, dried over sodium sulfate, and evaporated to dryness. The crude product was recrystallized from a mixture of ethyl acetate and hexanes to give the pure product (6.5 g, 0.027 mol, 6.2% from 5-fluoro-2-methoxy-phenylamine). ESI-MS m/z calc. 238.1. found 239.2 (M+1)+ 1H NMR (CDCl3): δ 6.90-6.81 (m, 2H), 6.79-6.76 (m, 2H), 4.75 (br, 2H), 3.91 (s, 2H), 3.82 (s, 3H).
Name
2-chloro-3-(5-fluoro-2-methoxy-phenyl)-propionaldehyde
Quantity
0 (± 1) mol
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29.2 g
Type
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Quantity
400 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-fluoro-1-methoxy-2-nitro-benzene (85 g, 0.50 mol) in methanol (300 mL) containing palladium on carbon (10%, 8 g) was stirred for 15 hours under an atmosphere of hydrogen. The catalyst was filtered and the filtrate was evaporated to dryness to give the crude product (61.5 g, 0.436 mol, 87%), which was used directly in the next step.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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